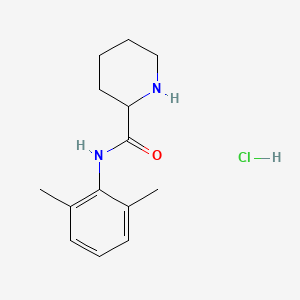N-(2,6-Dimethylphenyl)piperidine-2-carboxamide hydrochloride
CAS No.: 65797-42-4
Cat. No.: VC2364345
Molecular Formula: C14H21ClN2O
Molecular Weight: 268.78 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 65797-42-4 |
|---|---|
| Molecular Formula | C14H21ClN2O |
| Molecular Weight | 268.78 g/mol |
| IUPAC Name | N-(2,6-dimethylphenyl)piperidine-2-carboxamide;hydrochloride |
| Standard InChI | InChI=1S/C14H20N2O.ClH/c1-10-6-5-7-11(2)13(10)16-14(17)12-8-3-4-9-15-12;/h5-7,12,15H,3-4,8-9H2,1-2H3,(H,16,17);1H |
| Standard InChI Key | XUCXNUJDRBMBRF-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=CC=C1)C)NC(=O)C2CCCCN2.Cl |
| Canonical SMILES | CC1=C(C(=CC=C1)C)NC(=O)C2CCCCN2.Cl |
Introduction
Chemical Identity and Structure
N-(2,6-Dimethylphenyl)piperidine-2-carboxamide hydrochloride is an organic compound characterized by a piperidine ring connected to a 2,6-dimethylphenyl group through a carboxamide linkage, with hydrochloride as the salt form. Its structural composition features:
-
A six-membered piperidine heterocyclic ring
-
A 2,6-dimethylphenyl (xylidine) group
-
An amide bond connecting these primary components
-
A hydrochloride salt formation
Basic Physical and Chemical Properties
The compound's fundamental physical and chemical characteristics are summarized in Table 1.
*Note: The discrepancy in molecular formulas may reflect different structural interpretations or potential variants of the compound with additional substituents.
Nomenclature and Identification
The compound is identified through several systematic and common names used in scientific literature and chemical databases.
Chemical Identifiers
Table 2 presents the various chemical identifiers associated with this compound.
Synthesis Methodology
The synthesis of N-(2,6-Dimethylphenyl)piperidine-2-carboxamide hydrochloride has been well-documented, particularly in patent literature describing industrial production methods.
General Synthetic Route
The primary synthesis pathway involves:
-
Salification of 2-piperidinecarboxylic acid with concentrated hydrochloric acid
-
Halogenation with a halogenating agent
-
Amidation reaction with 2,6-dimethylphenyl (2,6-xylidine)
Optimized Industrial Synthesis Process
A patented industrial production method offers significant advantages for large-scale manufacturing:
The detailed synthesis procedure as documented in patent literature involves:
-
Preparation of 2-piperidinecarboxylic acid hydrochloride through acid treatment (pH 1-2) and reduced-pressure water removal
-
Reaction with halogenating agent at 40-80°C for 3-5 hours
-
Addition of 2,6-xylidine at controlled temperature (30-70°C) for 1-1.5 hours followed by 2-3 hours of insulation
-
Filtration, pH adjustment (4.5-5.0), extraction, and alkalization (pH 13-14)
Pharmaceutical Significance
N-(2,6-Dimethylphenyl)piperidine-2-carboxamide hydrochloride holds substantial importance in pharmaceutical manufacturing as a key intermediate.
Role in Anesthetic Development
The compound serves as a critical precursor in the synthesis of amide-type local anesthetics, particularly:
These anesthetics are widely employed in:
-
Nerve block anesthesia
-
Local infiltration anesthesia
-
Epidural anesthesia
-
Long-duration surgical procedures (obstetrics, proctological operations)
Industrial Production Context
Recent research has focused on optimizing the synthesis pathway for industrial-scale production. For example, a 2023 study documented the successful implementation of a pilot-scale production (20 kg) of levobupivacaine hydrochloride using N-(2,6-Dimethylphenyl)piperidine-2-carboxamide as a starting material .
Structural Characterization
The compound's structure has been confirmed through multiple analytical methods.
Spectroscopic and Analytical Data
While specific spectral data for the compound itself is limited in the provided sources, typical characterization would involve:
-
Nuclear Magnetic Resonance (NMR) analysis (¹H and ¹³C)
-
Mass Spectrometry (MS)
-
Infrared Spectroscopy (IR)
-
Elemental Analysis
Physical Properties
The physical characteristics of N-(2,6-Dimethylphenyl)piperidine-2-carboxamide hydrochloride are important for its handling, processing, and quality control.
Thermal Properties
The thermal behavior shows some variation in reported literature values:
| Property | Value | Source |
|---|---|---|
| Melting Point (Patent Literature) | 118-120°C | |
| Melting Point (Chemical Database) | 267-268°C |
Chemical Reactivity and Applications
The chemical reactivity of this compound is primarily exploited in its role as a synthetic intermediate.
Key Reactions in Pharmaceutical Synthesis
The compound undergoes several important transformations in pharmaceutical manufacturing:
-
N-Alkylation reactions to introduce substituents on the piperidine nitrogen
-
Salt formation and interconversion
-
Crystallization processes for purification
-
Stereoselective modifications to produce enantiomerically pure derivatives
In particular, the compound serves as a starting material for the stereoselective synthesis of levobupivacaine hydrochloride through:
-
Resolution with chiral acids (e.g., l-(–)-dibenzoyl tartaric acid)
-
Substitution reactions
Analytical Methods
Quality control and identification of N-(2,6-Dimethylphenyl)piperidine-2-carboxamide hydrochloride typically involve several analytical approaches.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) methods have been developed for the analysis of this compound and related derivatives. Recent research has focused on novel HPLC methods specifically for derivatives of this compound .
Structural Confirmation Techniques
Structural verification typically employs:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume